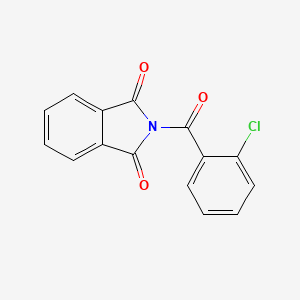
2-(2-Chlorobenzoyl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorobenzoyl)-1H-isoindole-1,3(2H)-dione is an organic compound with a complex structure that includes a chlorobenzoyl group and an isoindole dione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzoyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 2-chlorobenzoyl chloride with phthalimide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
化学反应分析
Types of Reactions
2-(2-Chlorobenzoyl)-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
2-(2-Chlorobenzoyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(2-Chlorobenzoyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound may exert its effects through the inhibition of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2-Chlorobenzoyl chloride
- Phthalimide
- 2-Chlorobenzoic acid
Uniqueness
2-(2-Chlorobenzoyl)-1H-isoindole-1,3(2H)-dione is unique due to its combination of a chlorobenzoyl group and an isoindole dione moiety, which imparts specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
113603-97-7 |
|---|---|
分子式 |
C15H8ClNO3 |
分子量 |
285.68 g/mol |
IUPAC 名称 |
2-(2-chlorobenzoyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H8ClNO3/c16-12-8-4-3-7-11(12)15(20)17-13(18)9-5-1-2-6-10(9)14(17)19/h1-8H |
InChI 键 |
JSKCFBMKJIGMFM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C(=O)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B14313649.png)
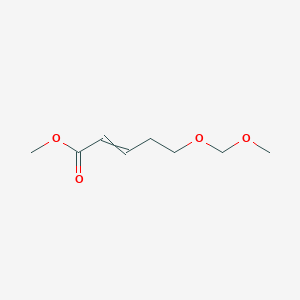
![N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide](/img/structure/B14313661.png)
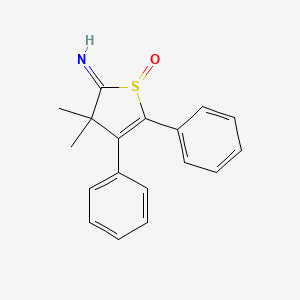
![2-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]benzoic acid](/img/structure/B14313667.png)
![2-Diazonio-1-[(2-hydroxyethyl)(methyl)amino]ethen-1-olate](/img/structure/B14313679.png)
![6-Methylidenebicyclo[3.1.0]hex-2-ene](/img/structure/B14313691.png)
![(E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene](/img/structure/B14313695.png)
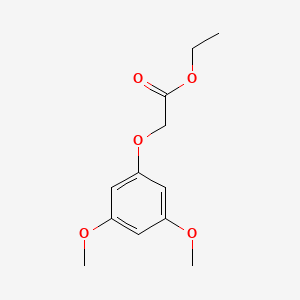
![1-{[(Cyclopent-1-en-1-yl)acetyl]oxy}pyridine-2(1H)-thione](/img/structure/B14313711.png)
![4-[(4-Phenoxyphenyl)methyl]phenol](/img/structure/B14313712.png)
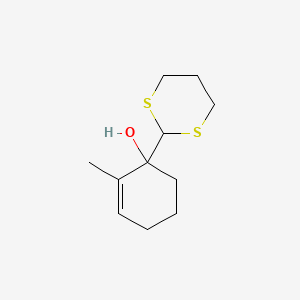
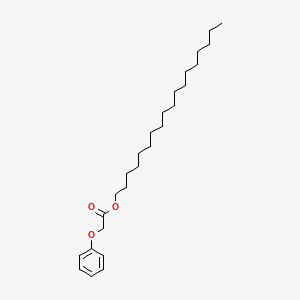
![1,1'-[1-(4-Methylphenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B14313738.png)
